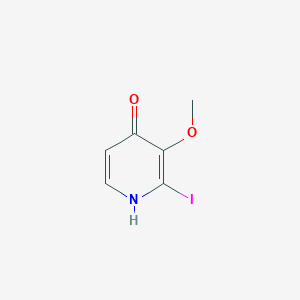

4-Hyxdroxy-2-iodo-3-methoxypyridine

Description

Contextualization of Pyridine (B92270) Chemistry in Academic Research

Pyridine, a heterocyclic aromatic compound with the chemical formula C₅H₅N, forms the bedrock of a significant portion of modern chemical research. chempanda.com Its structural similarity to benzene (B151609), with one CH group replaced by a nitrogen atom, imparts a unique set of properties that have captivated chemists for over a century. The nitrogen atom introduces a dipole moment, alters the electronic distribution within the aromatic ring, and provides a site for basic reactivity, making the chemistry of pyridines richer and more varied than that of their carbocyclic counterparts.

In academia, the study of pyridine chemistry is driven by the quest for novel synthetic methodologies, the exploration of reaction mechanisms, and the development of new catalysts and ligands. The synthesis of substituted pyridines is a particularly active area, with researchers continuously developing more efficient and selective methods to introduce a wide array of functional groups onto the pyridine core. acs.orgacs.org These synthetic endeavors are crucial as the position and nature of substituents dramatically influence the molecule's physical, chemical, and biological properties.

Significance of Substituted Pyridines in Organic Synthesis and Advanced Materials Research

Substituted pyridines are indispensable building blocks in organic synthesis, serving as key intermediates in the preparation of complex molecules, including pharmaceuticals, agrochemicals, and natural products. chempanda.com The pyridine ring is a common motif in many bioactive compounds, and the ability to precisely functionalize it is paramount in medicinal chemistry for optimizing drug efficacy and pharmacokinetic profiles. For instance, iodo-substituted pyridines are valuable precursors in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds to construct more elaborate molecular architectures. metu.edu.tr

Beyond their role in synthesis, substituted pyridines are finding increasing application in the field of advanced materials. Their electron-deficient nature, coupled with the ability to coordinate with metal ions, makes them excellent candidates for the design of functional materials. Pyridine-based ligands are integral components of metal-organic frameworks (MOFs), coordination polymers, and catalysts. The electronic properties of these materials can be fine-tuned by altering the substituents on the pyridine ring, leading to applications in areas such as gas storage, catalysis, and photoluminescent devices.

Overview of 4-Hydroxy-2-iodo-3-methoxypyridine: Structural Features and Research Interest

While extensive research on a wide array of substituted pyridines has been conducted, "4-Hydroxy-2-iodo-3-methoxypyridine" remains a compound for which specific, detailed research findings are not widely available in public literature. However, an analysis of its structural components—a pyridine core bearing a hydroxyl, an iodo, and a methoxy (B1213986) group—allows for a well-informed discussion of its potential properties and the likely avenues of research interest.

The key structural features of 4-Hydroxy-2-iodo-3-methoxypyridine are:

The Pyridine Ring: Provides the foundational aromatic and basic character.

A 4-Hydroxy Group: This group can act as a hydrogen bond donor and can be deprotonated to form a pyridinolate, enhancing its nucleophilicity. It can also exist in tautomeric equilibrium with its corresponding pyridone form. The synthesis of 4-hydroxypyridines can be achieved through various methods, including the hydrolysis of 4-aminopyridine (B3432731) via a diazonium salt. guidechem.comgoogle.comprepchem.com

A 2-Iodo Group: The iodine atom is a large and polarizable halogen. Its presence significantly influences the electronic properties of the ring and provides a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The synthesis of iodo-substituted pyridines can be achieved through methods like electrophilic iodination. metu.edu.trgoogle.com

A 3-Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the pyridine ring and participate in hydrogen bonding.

The combination of these substituents on a single pyridine ring suggests a molecule with a rich and versatile chemical profile. The interplay between the electron-donating methoxy group, the potentially acidic hydroxy group, and the reactive iodo group creates a platform for diverse chemical manipulations. Research interest in this compound would likely focus on its use as a versatile intermediate in the synthesis of more complex, biologically active molecules or as a ligand for the development of novel coordination complexes and functional materials.

While direct experimental data for "4-Hydroxy-2-iodo-3-methoxypyridine" is scarce, the properties of closely related compounds provide valuable insights into its potential characteristics.

Table 1: Properties of Related Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|---|---|---|---|

| 4-Iodo-2-methoxypyridine | 98197-72-9 | C₆H₆INO | 235.02 | chemicalbook.comscbt.comchemicalbook.combldpharm.com |

| 3-Iodo-4-methoxypyridine | Not available | C₆H₆INO | 235.02 | pipzine-chem.com |

| 2-Hydroxy-3-methoxypyridine | 20928-63-6 | C₆H₇NO₂ | 125.12 | bldpharm.com |

Table 2: Properties of a Related Benzaldehyde Derivative

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

|---|

The lack of extensive literature on "4-Hydroxy-2-iodo-3-methoxypyridine" itself suggests that it may be a novel compound or a challenging synthetic target. Future research will likely focus on establishing efficient synthetic routes to this molecule, followed by a thorough investigation of its reactivity and potential applications, thereby expanding the ever-growing landscape of pyridine chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-methoxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO2/c1-10-5-4(9)2-3-8-6(5)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUAOOINPKQOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC=CC1=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458415 | |

| Record name | 4-Hyxdroxy-2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405137-17-9 | |

| Record name | 4-Hyxdroxy-2-iodo-3-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 4 Hydroxy 2 Iodo 3 Methoxypyridine and Its Analogs

Nucleophilic Substitution Reactions on Pyridine (B92270) Ring Systems

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or N-functionalization. mdpi.com Halogenated pyridines are key substrates for nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

The iodine atom at the C2 position of 4-hydroxy-2-iodo-3-methoxypyridine is a highly active site for nucleophilic substitution. In analogous compounds like 3-iodo-4-methoxypyridine, the iodine atom is readily displaced by various nucleophiles. pipzine-chem.com This reactivity stems from the carbon-iodine bond's susceptibility to cleavage, where the iodide ion serves as a good leaving group. pipzine-chem.com For instance, reaction with a hydroxyl-containing nucleophile can replace the iodine atom to form a hydroxypyridine derivative. pipzine-chem.com This type of substitution reaction is a cornerstone in the synthesis of diverse pyridine derivatives. pipzine-chem.com The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the iodine, leading to the departure of the iodide ion to complete the substitution. pipzine-chem.com

In a broader context, studies on pentafluoropyridine (B1199360) have shown that the position of nucleophilic attack (C-2 vs. C-4) can be controlled by reaction conditions and the nature of the nucleophile. rsc.org While mild conditions often favor substitution at the C-4 position, harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org

The hydroxyl and methoxy (B1213986) groups also influence the reactivity of the pyridine ring. The hydroxyl group at the C4-position can exist in tautomeric equilibrium with its corresponding pyridone form. wikipedia.org This equilibrium is sensitive to the solvent's polarity, with polar solvents favoring the 2-pyridone form. wikipedia.org This tautomerism can affect the aromaticity and subsequent reactivity of the ring.

C-H Bond Activation and Functionalization in Pyridines

Direct C-H bond functionalization has become a powerful and atom-economical tool for modifying heterocyclic compounds like pyridine. rsc.orgnih.gov However, the inherent electronic properties and the coordinating ability of the nitrogen atom make the selective functionalization of pyridine challenging. rsc.orgnih.gov

Significant progress has been made in the functionalization of distal positions (C3 and C4) of the pyridine ring, which are traditionally less reactive than the C2 position. nih.gov Transition metal catalysis is a common strategy, employing metals like iridium for C3-borylation. nih.gov Another approach involves a dearomatization-rearomatization cascade, which can be used for C3-functionalization. researchgate.net This method may involve the reaction of pyridine with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form a nucleophilic dihydropyridine (B1217469) intermediate, which then reacts with an electrophile before rearomatizing. researchgate.net

For ortho C-H functionalization, strategies have been developed that activate the pyridine to form N-pyridinium salts, which then undergo dearomative cycloaddition and subsequent rearomative ring expansion to build complex fused systems. rsc.org Removable directing groups, such as a triazene (B1217601) group, have also been employed to facilitate rhodium-catalyzed C-H activation and oxidative olefination, with the directing group being easily cleaved post-functionalization. pkusz.edu.cn

Table 1: Selected C-H Functionalization Strategies for Pyridine Derivatives

| Strategy | Position | Catalyst/Reagent | Key Feature | Reference |

| Borylation | C3 | [IrCl(cod)]₂/dtbpy | Directing group-free synthesis of functionalized pyridines. | nih.gov |

| Dearomatization-Rearomatization | C3 | DMAD, Methyl pyruvate | Forms a nucleophilic intermediate for reaction with electrophiles. | researchgate.net |

| Oxidative Olefination | ortho | Rh(III), Triazene directing group | The directing group can be removed or used in further couplings. | pkusz.edu.cn |

| Cycloaddition/Ring Expansion | ortho | Methyl 2-bromoacetate | Metal-free construction of fused 4H-quinolizin-4-ones. | rsc.org |

Oxidative Transformations Involving Pyridine Derivatives

The pyridine ring can undergo various oxidative transformations. A notable example is the C3-selective hydroxylation of pyridines, which is challenging due to the high oxidation potential of the pyridine core. nih.govacs.org A successful strategy involves the initial oxidation of the ring nitrogen to a pyridine N-oxide. nih.govacs.org Photochemical irradiation of the N-oxide induces a valence isomerization to an oxaziridine (B8769555) intermediate, which then rearranges to afford the C3-hydroxylated pyridine. nih.govacs.org This "oxygen-walking" tactic provides a metal-free method to access previously challenging 3-pyridinols. nih.govacs.org

Polyvalent iodine compounds, also known as hypervalent iodine reagents, are widely used as versatile and environmentally benign oxidizing agents in organic synthesis. acs.orgnih.govacs.orgnih.gov These reagents, particularly iodine(III) (λ³-iodanes) and iodine(V) (λ⁵-iodanes), are effective for a variety of selective oxidative transformations. acs.orgnih.gov

Commonly used reagents include (diacetoxyiodo)benzene (B116549) (DIB) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (BTI). acs.org Hypervalent iodine reagents are employed in halogenations, aminations, heterocyclizations, and various oxidative functionalizations. nih.gov For example, iodosylbenzene has been used in conjunction with p-toluenesulfonic acid to synthesize imidazo[1,2-a]pyridines from alcohols and 2-aminopyridine (B139424). acs.orgnih.gov The reactivity of these reagents is attributed to the hypervalent bond, which makes the iodine atom highly electrophilic. acs.org

Table 2: Common Polyvalent Iodine Reagents and Their Applications

| Reagent | Iodine Oxidation State | Common Name/Abbreviation | Typical Application | Reference |

| ArI(OAc)₂ | III | (Diacetoxyiodo)benzene (DIB) | General oxidant | acs.org |

| ArI(OCOCF₃)₂ | III | [Bis(trifluoroacetoxy)iodo]benzene (BTI) | Potent oxidant | acs.org |

| ArIO | III | Iodosylbenzene | Oxygen transfer reactions | acs.orgnih.gov |

| ArICl₂ | III | (Dichloroiodo)arenes | Chlorinating agents | nih.govnih.gov |

Dearomatization Reactions of Pyridine Scaffolds

Dearomatization of pyridines is a key synthetic strategy to access valuable non-aromatic nitrogen heterocycles like dihydropyridines and piperidines. mdpi.comnih.gov This process typically requires overcoming the thermodynamic stability of the aromatic ring. acs.org

A common approach is the nucleophilic dearomatization of pyridines that have been activated by N-functionalization (e.g., formation of N-acylpyridinium salts). mdpi.com This activation enhances the electrophilicity of the pyridine ring, making it susceptible to attack by a variety of nucleophiles, including organometallic reagents and enolates. mdpi.com

Another strategy is oxidative dearomatization. nih.gov This can be achieved through photochemical para-cycloaddition of pyridines followed by dihydroxylation or epoxidation, providing direct access to dihydropyridine cis-diols and epoxides without prior substrate activation. nih.gov Furthermore, dearomatization can be accomplished using vinyl sulfoxonium ylides as nucleophiles, which react with activated pyridines to produce 4-dienyl dihydropyridines through a sequence of addition, rearrangement, and elimination. acs.org

Nucleophilic Dearomatization Strategies

The dearomatization of pyridines represents a potent strategy for the synthesis of saturated nitrogen-containing heterocycles. In the case of 4-hydroxypyridines, their dearomatization can be accomplished through several methodologies, often involving activation of the pyridine ring followed by nucleophilic attack.

One prominent strategy involves the in situ formation of N-acylpyridinium salts, which are then susceptible to dearomatization. For instance, the use of Grignard reagents in the presence of copper catalysts has been shown to effectively dearomatize 4-methoxypyridine (B45360). mdpi.com The reaction proceeds at low temperatures, and the choice of the acylating agent, such as benzyl (B1604629) chloroformate, can significantly influence the enantioselectivity and yield of the resulting dihydropyridone. mdpi.com Similarly, nickel catalysis has been employed for the dearomatization of 4-methoxypyridine and C-4 unsubstituted pyridines using arylzinc nucleophiles after activation with chloroformates. mdpi.com Mechanistic studies have identified an allyl-Ni(II) intermediate in the case of 4-methoxypyridinium ions. mdpi.com

A notable advancement in this field is the development of catalytic enantioselective dearomatization that does not require pre-activation of the pyridine. Buchwald and coworkers demonstrated that a chiral copper hydride complex can catalyze the C-4 regioselective addition of styrenes to pyridines in the presence of a silane. mdpi.com This method leads to the formation of unstable N-silyl-1,4-dihydropyridines, which can be further transformed into stable piperidines or oxidized back to pyridines. mdpi.commdpi.com

Furthermore, rhodium-catalyzed dearomatization of N-alkyl nicotinic acid esters with aryl boronic acids provides access to dihydropyridines with a fully substituted stereocenter at the C6-position. mdpi.com The versatility of 4-hydroxypyridines and their tautomeric 4-pyridone forms makes them valuable building blocks in the synthesis of complex alkaloids and medicinally relevant compounds. mdpi.com

| Catalyst System | Pyridine Substrate | Nucleophile | Key Features |

| CuBr-Me₂S / (R,R)-Ph-BPE | 4-Methoxypyridine (activated with benzyl chloroformate) | Grignard Reagents | High enantioselectivity (99% ee) and yields. mdpi.com |

| Nickel Catalyst | 4-Methoxypyridine and C-4 unsubstituted pyridines (activated with chloroformates) | Arylzinc Reagents | Isolation of an allyl-Ni(II) intermediate provides mechanistic insight. mdpi.com |

| Chiral Copper Hydride Complex | Pyridines | Styrenes (with dimethoxymethyl silane) | No pre-activation of the pyridine required; C-4 regioselective. mdpi.com |

| Rh(COD)₂BF₄ / (R)-BINAP | N-Alkyl Nicotinic Acid Esters | Aryl Boronic Acids | Synthesis of dihydropyridines with a C6-quaternary stereocenter. mdpi.com |

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov The strength of this interaction is dependent on the polarizability of the halogen atom, with iodine being a particularly effective halogen bond donor. nih.gov In the context of 4-hydroxy-2-iodo-3-methoxypyridine, the iodine atom at the C-2 position can participate in halogen bonding, thereby influencing the molecule's reactivity.

The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the iodine atom's σ-hole, making it a better halogen bond donor. nih.gov This effect is further modulated by the substituents on the pyridine ring. The methoxy group at the C-3 position and the hydroxyl group at the C-4 position, through their electronic effects, can influence the electron density distribution in the ring and, consequently, the strength of the halogen bond.

Studies on halopyridine-iodine monochloride complexes have shown that the position of the halogen on the pyridine ring affects the strength of the halogen bond. acs.org For instance, theoretical calculations and solution NMR studies of nXPy(N)−ICl complexes (where X = I or Br, and n = 2 or 3) indicated that the halogen bonding interactions are stronger in the 3-halopyridine complexes compared to the 2-halopyridine complexes in solution and in silico. acs.org However, in the solid state, the trend is reversed for iodopyridine complexes. acs.org

The ability of the iodine atom in 2-iodopyridines to form halogen bonds can impact their reactivity in several ways. For instance, in nucleophilic substitution reactions, the formation of a halogen bond could potentially activate the C-I bond, making it more susceptible to cleavage. Furthermore, in reactions where the pyridine nitrogen acts as a nucleophile or a base, halogen bonding involving the iodine could modulate the basicity of the nitrogen atom.

| Factor | Influence on Halogen Bond Strength | Reference |

| Halogen Atom | Increases with polarizability (I > Br > Cl) | nih.gov |

| Position on Pyridine Ring | Influences bond strength; position-dependent effects observed in solution vs. solid state. | acs.org |

| Substituents on Pyridine Ring | Electron-withdrawing groups enhance the σ-hole and strengthen the halogen bond. | nih.gov |

| Nature of Halogen Bond Acceptor | Stronger Lewis bases lead to stronger halogen bonds. | nih.gov |

Tautomerism and its Impact on Pyridone/Hydroxypyridine Reactivity

4-Hydroxypyridine (B47283) exists in a tautomeric equilibrium with its corresponding pyridone form, pyridin-4(1H)-one. wikipedia.orgchemtube3d.com This tautomerism is a critical factor in determining the reactivity of these compounds. The position of the equilibrium is sensitive to the surrounding environment, including the solvent and the physical state (solution, solid, or gas phase).

In the gas phase, the hydroxy tautomer, 4-hydroxypyridine, is generally the more stable form. wikipedia.orgrsc.org However, in solution and in the solid state, the pyridone tautomer is favored, primarily due to intermolecular hydrogen bonding. chemtube3d.comrsc.org The ability of the pyridone form to act as both a hydrogen bond donor (N-H) and acceptor (C=O) facilitates the formation of stable dimeric or polymeric structures. rsc.org

The tautomeric equilibrium has a profound impact on the reactivity of 4-hydroxypyridines. The hydroxy form behaves as a phenol-like aromatic compound, with the hydroxyl group directing electrophilic substitution to the ortho and para positions. Conversely, the pyridone form exhibits reactivity characteristic of α,β-unsaturated carbonyl compounds and amides. The nitrogen atom in the pyridone tautomer is less basic than in the hydroxy form due to the delocalization of its lone pair of electrons into the ring. chemtube3d.com

For 4-hydroxy-2-iodo-3-methoxypyridine, the presence of the iodo and methoxy substituents will influence the tautomeric equilibrium. The electronic effects of these substituents can alter the relative stabilities of the tautomers. This interplay between tautomerism and substituent effects dictates the molecule's behavior in various chemical reactions, including alkylation, acylation, and coupling reactions.

| Phase | Predominant Tautomer | Key Stabilizing Factor | Reference |

| Gas Phase | 4-Hydroxypyridine (enol form) | Intrinsic molecular stability | wikipedia.orgrsc.org |

| Solution (Polar Solvents) | 4-Pyridone (keto form) | Intermolecular hydrogen bonding with solvent | chemtube3d.comrsc.org |

| Solid State | 4-Pyridone (keto form) | Intermolecular hydrogen bonding in the crystal lattice | rsc.org |

Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of pyridine rings. nih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule like 4-hydroxy-2-iodo-3-methoxypyridine, the iodo substituent at the C-2 position serves as a versatile handle for a variety of coupling reactions.

Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are widely used to introduce new substituents onto the pyridine core. ustc.edu.cn In a Suzuki coupling, the iodo-substituted pyridine can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. The Heck reaction involves the coupling of the iodopyridine with an alkene, while the Sonogashira reaction facilitates coupling with a terminal alkyne.

Nickel and iron catalysts also play a significant role in pyridine synthesis and functionalization. nih.govmdpi.com For instance, nickel-catalyzed cross-coupling reactions of Grignard reagents with aryl halides have been successfully applied to pyridine systems. ustc.edu.cn Iron-catalyzed cyclization reactions of ketoxime acetates with aldehydes offer an efficient route to symmetrically substituted pyridines. mdpi.com

The general mechanism for these cross-coupling reactions typically involves three key steps: oxidative addition of the halo-pyridine to the low-valent metal center, transmetalation with the coupling partner, and reductive elimination to afford the final product and regenerate the catalyst. nih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions and achieving the desired outcome.

| Coupling Reaction | Catalyst | Coupling Partners | Bond Formed | Reference |

| Suzuki Coupling | Palladium | Organoboron Reagent | C-C | ustc.edu.cn |

| Heck Reaction | Palladium | Alkene | C-C | ustc.edu.cn |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | C-C | ustc.edu.cn |

| Negishi Coupling | Palladium/Nickel | Organozinc Reagent | C-C | nih.govustc.edu.cn |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N | ustc.edu.cn |

Advanced Spectroscopic Characterization of 4 Hydroxy 2 Iodo 3 Methoxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 4-hydroxy-2-iodo-3-methoxypyridine are predicted to exhibit characteristic signals that confirm its substitution pattern. Due to the absence of direct experimental data in the cited literature, the following chemical shift values are estimated based on the analysis of similar substituted pyridine (B92270) and benzene (B151609) derivatives. rsc.orgresearchgate.netceon.rsresearchgate.netmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydroxyl and methoxy (B1213986) groups. The integration of these signals would correspond to the number of protons in each environment.

Aromatic Protons: The pyridine ring protons are expected to appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The electron-donating hydroxyl and methoxy groups and the electron-withdrawing iodo group will affect the electron density at different positions of the ring.

Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. It is expected to appear in the region of δ 5.0-10.0 ppm.

Methoxy Protons: The methoxy group protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 4-hydroxy-2-iodo-3-methoxypyridine will give rise to a distinct signal.

Aromatic Carbons: The pyridine ring carbons will resonate in the aromatic region of the spectrum, typically between δ 100 and 160 ppm. The carbons directly attached to the electronegative oxygen, nitrogen, and iodine atoms will be significantly deshielded and appear at lower fields.

Methoxy Carbon: The carbon of the methoxy group is expected to resonate in the range of δ 55-60 ppm.

Expected ¹H and ¹³C NMR Data for 4-Hydroxy-2-iodo-3-methoxypyridine

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| H-5 | 7.0 - 7.5 | 115 - 125 |

| H-6 | 7.8 - 8.2 | 140 - 150 |

| 4-OH | 5.0 - 10.0 (broad s) | - |

| 3-OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |

| C-2 | - | 90 - 100 |

| C-3 | - | 150 - 160 |

| C-4 | - | 155 - 165 |

| C-5 | - | 115 - 125 |

| C-6 | - | 140 - 150 |

Note: These are estimated values and actual experimental data may vary. The assignments are based on the standard numbering of the pyridine ring.

While ¹H and ¹³C NMR are fundamental for structural elucidation, advanced NMR techniques can provide deeper insights into the three-dimensional structure and dynamics of molecules. For 4-hydroxy-2-iodo-3-methoxypyridine, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to determine the spatial proximity of protons. These experiments can help in confirming the regiochemistry of the substituents by observing through-space interactions between the methoxy protons and the adjacent aromatic proton.

Furthermore, variable temperature NMR studies could provide information on the conformational dynamics, such as the rotation around the C-O bonds and potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy group or the pyridine nitrogen.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and intermolecular interactions. epequip.comgatewayanalytical.comresearchgate.netyoutube.com

The FT-IR and FT-Raman spectra of 4-hydroxy-2-iodo-3-methoxypyridine would display characteristic bands corresponding to its various functional groups.

O-H Stretching: A broad and intense absorption band in the FT-IR spectrum, typically in the region of 3400-3200 cm⁻¹, would be indicative of the hydroxyl group involved in hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The C-H stretching of the methoxy group will be observed in the 2950-2850 cm⁻¹ region.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the hydroxyl and methoxy groups are expected in the 1300-1000 cm⁻¹ range. The aryl-alkyl ether linkage of the methoxy group typically shows a strong band around 1250 cm⁻¹.

C-I Stretching: The C-I stretching vibration is expected to appear in the low-frequency region of the spectrum, typically below 600 cm⁻¹.

Expected Vibrational Frequencies for 4-Hydroxy-2-iodo-3-methoxypyridine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 3400 - 3200 (broad) | FT-IR |

| Aromatic C-H stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Aliphatic C-H stretch | 2950 - 2850 | FT-IR, FT-Raman |

| C=C, C=N stretch | 1600 - 1400 | FT-IR, FT-Raman |

| C-O stretch (aryl ether) | 1275 - 1200 | FT-IR, FT-Raman |

| C-O stretch (hydroxyl) | 1260 - 1180 | FT-IR |

| C-I stretch | < 600 | FT-Raman |

The presence of both a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen and methoxy oxygen (hydrogen bond acceptors) in 4-hydroxy-2-iodo-3-methoxypyridine suggests the possibility of both intramolecular and intermolecular hydrogen bonding. Vibrational spectroscopy is a powerful tool to study these interactions. nih.gov

The position and shape of the O-H stretching band in the FT-IR spectrum are particularly sensitive to hydrogen bonding. A broad band at lower wavenumbers compared to a free hydroxyl group (around 3600 cm⁻¹) is a clear indication of hydrogen bonding. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bond. In pyridine derivatives, the formation of an O-H···N hydrogen bond typically results in a significant red shift and broadening of the O-H stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's electronic structure. researchgate.netnih.govscitepress.orglibretexts.orgresearchgate.net

For 4-hydroxy-2-iodo-3-methoxypyridine, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions associated with the pyridine ring and its substituents. The hydroxyl and methoxy groups, being auxochromes, are expected to cause a bathochromic (red) shift of the absorption bands of the parent pyridine chromophore. The iodine atom can also influence the electronic spectrum.

The solvent can have a significant effect on the position of the absorption maxima. In polar solvents, a shift in the λ_max values may be observed due to stabilization of the ground or excited states through solute-solvent interactions. For instance, the n → π* transition often shows a hypsochromic (blue) shift in polar solvents.

Expected UV-Vis Absorption Maxima for 4-Hydroxy-2-iodo-3-methoxypyridine

| Electronic Transition | Expected λ_max (nm) |

| π → π | 270 - 300 |

| n → π | 300 - 350 |

Note: These are estimated values and can be influenced by the solvent and pH.

X-ray Diffraction (XRD) and Crystallographic Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, researchers can identify and analyze hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.

A summary of a hypothetical Hirshfeld surface analysis might be presented as follows:

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| H···H | Value |

| O···H / H···O | Value |

| I···H / H···I | Value |

| C···H / H···C | Value |

| N···H / H···N | Value |

| I···N / N···I | Value |

| I···O / O···I | Value |

This table is illustrative and does not represent published experimental findings.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For 4-hydroxy-2-iodo-3-methoxypyridine, mass spectrometry would confirm the molecular weight and provide clues about the molecule's connectivity. The fragmentation pattern would likely involve the loss of the methoxy group (as a methyl radical or formaldehyde), the hydroxyl group, and potentially the iodine atom. The relative abundances of the resulting fragment ions would help to piece together the structure of the original molecule.

A hypothetical table of significant mass spectral peaks for 4-hydroxy-2-iodo-3-methoxypyridine could look like this:

| m/z (Mass-to-Charge Ratio) | Proposed Fragment |

| 267 | [M]⁺ (Molecular ion) |

| 252 | [M - CH₃]⁺ |

| 238 | [M - CHO]⁺ |

| 140 | [M - I]⁺ |

| 124 | [M - I - O]⁺ or [M - I - CH₄]⁺ |

This table is a prediction of a possible fragmentation pattern and is not based on experimental data.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems.

Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 4-hydroxy-2-iodo-3-methoxypyridine, this would involve calculations to determine the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would also be crucial, particularly concerning the orientation of the hydroxyl and methoxy (B1213986) groups, to identify the global minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter; a smaller gap generally suggests higher chemical reactivity and greater polarizability. An FMO analysis of 4-hydroxy-2-iodo-3-methoxypyridine would pinpoint the distribution of these orbitals, providing a visual representation of the likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a color-coded representation of the electrostatic potential on the electron density surface of a molecule. This visual tool is invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For 4-hydroxy-2-iodo-3-methoxypyridine, an MEP map would highlight the reactive sites, offering predictions about where the molecule would be most susceptible to electrophilic and nucleophilic attack, as well as where hydrogen bonding interactions are likely to occur.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, such as hyperconjugation and charge delocalization. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energies associated with these charge transfer events. A detailed NBO study of 4-hydroxy-2-iodo-3-methoxypyridine would provide a deeper understanding of the electronic delocalization within the pyridine (B92270) ring and the influence of the iodo, hydroxyl, and methoxy substituents on the molecule's stability and electronic structure.

Topological Analysis of Electron Density (AIM, NCI, RDG, ELF, LOL)

Advanced topological analyses of the electron density offer profound insights into chemical bonding and non-covalent interactions. Techniques such as the Quantum Theory of Atoms in Molecules (AIM), Non-Covalent Interaction (NCI) index, Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) would be instrumental in characterizing the chemical bonds and identifying weak interactions within 4-hydroxy-2-iodo-3-methoxypyridine. These methods could elucidate the nature of the C-I bond, intramolecular hydrogen bonding, and other subtle electronic effects that govern the molecule's structure and properties.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational chemistry provides the means to predict various spectroscopic properties, which can be invaluable for the characterization of new compounds. For 4-hydroxy-2-iodo-3-methoxypyridine, theoretical calculations could predict:

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental spectra, helping to assign specific signals to the corresponding atoms in the molecule.

Vibrational Frequencies: The calculation of infrared (IR) and Raman spectra provides theoretical vibrational frequencies that can be compared with experimental data to confirm the molecular structure and identify characteristic functional group vibrations.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions between molecular orbitals and the wavelengths at which they occur.

While the specific data for 4-hydroxy-2-iodo-3-methoxypyridine remains to be computationally explored, the framework for such an investigation is well-established. Future research in this area will undoubtedly contribute to a more complete understanding of the chemical properties of this and other related pyridine derivatives.

Prediction of pKa Values and Acidity/Basicity of Pyridine Derivatives

The acidity and basicity of pyridine derivatives, quantified by their pKa values, are crucial for understanding their behavior in different chemical environments. Computational methods have become increasingly reliable for predicting these values. The pKa of a molecule can be determined by calculating the Gibbs free energy change of the deprotonation reaction in a solvent, typically using a thermodynamic cycle that combines gas-phase and solvation free energies. researchgate.netresearchgate.net

Various computational approaches can be employed, ranging from semi-empirical methods to high-level ab initio and density functional theory (DFT) calculations. mdpi.comrdd.edu.iq For instance, studies on hydroxypyridines have shown that the inclusion of explicit solvent molecules, such as a single water molecule interacting with the pyridine nitrogen, can significantly improve the accuracy of pKa predictions, reducing errors to within 0.3-0.5 pKa units for monoprotic pyridines. researchgate.netresearchgate.net

The choice of computational method and thermodynamic cycle is critical for obtaining accurate results. Methods like the G1, G2, and G3 extrapolation methods, combined with a polarizable continuum model (PCM) for solvation, have been used to predict the pKa values of aminopyridines with a standard deviation of about 0.7 pKa units from experimental data. nih.gov For 3-hydroxypyridin-4-ones, a related class of compounds, ab initio molecular dynamics (AIMD) combined with thermodynamic integration has been shown to predict pKa values with an average error of approximately 0.3 pKa units. nih.gov

| Compound | Experimental pKa | Calculated pKa (Method) | Reference |

|---|---|---|---|

| Pyridine | 5.23 | 4.58 (CBS-QB3/CPCM) | researchgate.net |

| 2-Hydroxypyridine (B17775) | 0.75 | 1.22 (CBS-QB3/CPCM) | researchgate.net |

| 3-Hydroxypyridine (B118123) | 4.79 | 5.12 (CBS-QB3/CPCM) | researchgate.net |

| 4-Hydroxypyridine (B47283) | 3.20 | 3.73 (CBS-QB3/CPCM) | researchgate.net |

| 2-Chloropyridine | 0.72 | - | nih.gov |

| 3-Aminopyridine | 6.03 | - | mdpi.com |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing transition states, which are the energy maxima along a reaction coordinate. ucsb.edu These studies provide insights into the feasibility of a reaction pathway and the factors that influence its rate. For pyridine derivatives, computational methods can be used to explore various reactions, such as nucleophilic substitution, electrophilic attack, or metal-catalyzed cross-coupling.

The process of locating a transition state often involves methods like potential energy surface scans or more sophisticated algorithms like the nudged elastic band (NEB) method. acs.orgacs.org Once a candidate transition state geometry is found, a frequency calculation is performed to confirm that it is a true first-order saddle point, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

In the context of 4-hydroxy-2-iodo-3-methoxypyridine, computational studies could be envisioned for several potential transformations. For example, the iodine atom at the 2-position is a potential site for various cross-coupling reactions. Theoretical calculations could model the oxidative addition and reductive elimination steps in a catalytic cycle, providing activation energies for each step. Similarly, the reactivity of the hydroxyl and methoxy groups could be investigated, such as their role in directing electrophilic aromatic substitution.

While specific computational studies on the reaction mechanisms of 4-hydroxy-2-iodo-3-methoxypyridine are not detailed in the provided search results, general principles from related systems can be applied. For instance, a study on the reaction of a model titanium hydride with pyridine detailed the energy profile and structures of stationary points, including transition states. researchgate.net Another study on the hydro-heteroalkylation of olefins in a HF/pyridine medium utilized DFT calculations to map out the reaction profile and identify low-energy transition states for C-C bond formation and intramolecular hydrogen transfer. acs.orgacs.org

The table below presents examples of computationally studied reaction types involving pyridine systems, illustrating the kind of insights that can be gained.

| Reaction Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Hydrodenitrogenation of Pyridine | DFT | Elucidation of the multi-step reaction energy profile with a multinuclear titanium hydride. | researchgate.net |

| Fluoro- and Hydro-Heteroalkylation of Olefins | DLPNO-CCSD(T)//B3LYP | Identification of stepwise mechanism with low-energy transition states for C-C bond formation and H-transfer. | acs.orgacs.org |

| SN2 Reaction of OH- with Chlorobutane | DFT (with PCM) | Demonstration of locating a transition state via a reaction coordinate scan. | researchgate.net |

| Ionization of Iodine/Pyridine Solutions | Spectroscopy and Conductivity | Proposal of two different ionization mechanisms, one fast and reversible, the other slow and irreversible. | acs.org |

Halogen Bonding and Other Non-Covalent Interactions Computational Modeling

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov This interaction arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. nih.govresearchgate.net The strength of the halogen bond generally increases with the polarizability of the halogen atom, making iodine an excellent halogen bond donor. richmond.edu

Computational modeling is a primary tool for studying halogen bonding and other non-covalent interactions. nih.gov Methods such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used to calculate the geometries and interaction energies of halogen-bonded complexes. nih.govresearchgate.net Energy decomposition analysis can further dissect the interaction energy into components like electrostatics, Pauli repulsion, polarization, dispersion, and charge transfer, providing a deeper understanding of the nature of the interaction. nih.govresearchgate.net

For 4-hydroxy-2-iodo-3-methoxypyridine, the iodine atom at the 2-position is a potential halogen bond donor. Computational models could predict the strength and directionality of halogen bonds formed with various Lewis bases. These interactions could play a crucial role in the crystal packing of the solid state and in its interactions with biological macromolecules. For instance, computational studies on halogenated ligands have shown that halogen bonds can be critical for protein-ligand recognition. nih.govresearchgate.net

Research on the interaction between thyroid hormones (which contain iodine) and the enzyme iodothyronine deiodinase has explored the role of halogen bonding in catalysis, suggesting that these interactions can be significant in biological processes. richmond.edu Computational studies on halogenated pyridinium (B92312) salts have also highlighted the importance of halogen bonding and other non-covalent interactions, such as anion-π interactions, in the solid state. nih.gov

The following table summarizes key aspects of computational studies on halogen bonding relevant to a molecule like 4-hydroxy-2-iodo-3-methoxypyridine.

| System/Interaction Studied | Computational Approach | Key Insights | Reference |

|---|---|---|---|

| Halogenated Pyridinium Salts | DFT, X-ray Crystallography | Protonation of halogenated pyridines enhances their ability to form halogen bonds and anion-π interactions. | nih.gov |

| Iodothyronine Deiodinase Activity | DFT | Proposed a mechanism for dehalogenation based on halogen bonding interactions between iodine and selenium/sulfur. | nih.gov |

| General Halogen Bonding Complexes | MP2 ALMO-EDA | Demonstrated that in some cases, charge transfer can dominate over the electrostatic σ-hole interaction in halogen bonding. | nih.govresearchgate.net |

| Halogenated Capecitabine Derivatives | DFT, Molecular Docking | Investigated inter- and intramolecular non-covalent interactions, including halogen bonds, with thymidylate synthase. | researchgate.net |

Derivatization Strategies and Analog Development of 4 Hydroxy 2 Iodo 3 Methoxypyridine

Synthesis of Functionalized Pyridine (B92270) Derivatives from 4-Hydroxy-2-iodo-3-methoxypyridine Scaffold

The strategic functionalization of the 4-hydroxy-2-iodo-3-methoxypyridine core enables the targeted synthesis of a wide array of derivatives. Each substituent on the pyridine ring, as well as the ring nitrogen itself, presents a handle for selective chemical transformation.

The iodine atom at the C-2 position is a versatile functional group, primarily utilized in transition metal-catalyzed cross-coupling reactions. This position is activated for such reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are particularly prominent for the functionalization of iodo-pyridines. nih.govyoutube.com Reactions such as the Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively. For instance, (2-pyridyl)allyldimethylsilanes have been shown to act as effective pyridyl transfer reagents in palladium-catalyzed cross-coupling with aryl iodides, demonstrating the utility of such scaffolds in forming complex biaryl structures. nih.gov

Furthermore, the iodine at an activated position on a pyridine ring can be displaced via nucleophilic aromatic substitution (SNAr). While direct examples for the title compound are not prevalent, studies on analogous structures like 2,3,5,6-tetrachloro-4-iodopyridine (B1620682) show that the iodine can be displaced by various nucleophiles, although in that specific system, substitution occurs preferentially at the chlorine positions.

Table 1: Potential Cross-Coupling Reactions at the C-2 Iodine Position

| Reaction Name | Coupling Partner | Reagents/Catalyst (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl/Vinyl-4-hydroxy-3-methoxypyridine |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 2-Alkenyl-4-hydroxy-3-methoxypyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl-4-hydroxy-3-methoxypyridine |

| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand (e.g., BINAP) | 2-Amino-4-hydroxy-3-methoxypyridine |

The 4-hydroxyl group behaves as a vinylogous carboxylic acid, influencing the electronic properties of the ring and serving as a key site for modification. It can be O-arylated or converted into a more reactive leaving group for subsequent coupling reactions.

One effective strategy involves converting the hydroxyl group into a pyridyl nonaflate (nonafluorobutanesulfonate). acs.org This transformation is typically achieved by treating the 4-hydroxypyridine (B47283) with nonafluorobutanesulfonyl fluoride (B91410) in the presence of a base like sodium hydride. acs.org The resulting nonaflate is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents at the C-4 position. acs.org

Additionally, copper-catalyzed O-arylation has been demonstrated for 3-hydroxypyridines using aryl bromides and iodides, a strategy that could potentially be adapted for the 4-hydroxy position. acs.org Direct electrophilic substitution on the ring can also occur, as seen in the reaction of 4-hydroxypyridine with oleum (B3057394) to produce 4-hydroxypyridinium-3-sulfonate. nih.gov

Table 2: Derivatization Reactions at the C-4 Hydroxyl Group

| Reaction Type | Reagent(s) | Intermediate/Product | Utility |

|---|---|---|---|

| Nonaflate Formation | Nonafluorobutanesulfonyl fluoride, NaH | 4-Pyridyl nonaflate | Excellent leaving group for Pd-catalyzed coupling. acs.org |

| O-Arylation | Aryl halide, Cu catalyst | 4-(Aryloxy)pyridine derivative | Introduction of aryl ethers. acs.org |

| Sulfonation | Oleum (fuming sulfuric acid) | Pyridine-sulfonate derivative | Introduction of a sulfonic acid group. nih.gov |

The methoxy (B1213986) group at the C-3 position is generally stable, but it can be cleaved to unveil a hydroxyl group through O-demethylation. This transformation is valuable as it exposes a new site for functionalization and is often a key step in the synthesis of natural product analogs.

Several reagents are effective for the demethylation of aromatic methyl ethers, including strong Lewis acids and protic acids. chem-station.comcommonorganicchemistry.com Boron tribromide (BBr₃) is a widely used, powerful reagent that effectively cleaves methyl ethers, typically at low temperatures. chem-station.comcommonorganicchemistry.com Strong acids like 47% hydrobromic acid (HBr) can also achieve demethylation, usually at elevated temperatures. chem-station.comcommonorganicchemistry.com For more selective cleavage, especially in the presence of other sensitive functional groups, reagents like L-selectride have been shown to chemoselectively demethylate methoxypyridines. elsevierpure.com

Table 3: Common Reagents for O-Demethylation of the Methoxy Group

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Boron Tribromide (BBr₃) | DCM, -78 °C to RT | Highly effective but reacts with multiple functional groups. chem-station.comcommonorganicchemistry.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, high temperature (~130 °C) | Harsh conditions, low functional group tolerance. chem-station.comcommonorganicchemistry.com |

| Aluminum Chloride (AlCl₃) | Dichloromethane (B109758), heat | Lewis acid catalyst, reactivity lower than BBr₃. chem-station.com |

| L-Selectride | THF, reflux | Offers chemoselectivity for methoxypyridines over other methoxyarenes. elsevierpure.com |

| Pyridine Hydrochloride | Heat (100 °C+), often with water | A milder, effective method for some methoxy aromatics. chemicalforums.com |

The pyridine nitrogen is a basic site that can be protonated, alkylated, or oxidized. The presence of the ortho-methoxy group significantly reduces the basicity of the nitrogen atom via an inductive electron-withdrawing effect. nih.gov This modulation of basicity is synthetically useful, as it can prevent undesired side reactions that plague more basic pyridine scaffolds.

N-alkylation, particularly N-methylation, is a common modification. This transformation not only alters the electronic properties of the ring but is also a key step in the synthesis of certain alkaloids where the pyridine ring is ultimately reduced to a piperidine (B6355638). jst.go.jp The resulting N-alkoxypyridinium salts can be susceptible to ring-opening reactions when treated with nucleophiles like amines, leading to the formation of linear aminopenta-2,4-dienal derivatives. nih.gov Furthermore, palladium-catalyzed oxidative coupling can occur between pyridine N-oxides and other heterocycles, like indoles, suggesting that oxidation of the nitrogen to the N-oxide provides another avenue for functionalization. nih.gov

Scaffold Utility in Complex Heterocycle Synthesis

The functional group array of 4-hydroxy-2-iodo-3-methoxypyridine makes it an attractive starting point or intermediate for the synthesis of complex, polycyclic molecules, particularly natural products.

Methoxypyridine scaffolds are powerful precursors in the "top-down" synthesis of Lycopodium alkaloids. nih.govmdpi.com In this approach, the pyridine ring is incorporated early in the synthesis and is later transformed into the characteristic piperidine or pyridone rings found in the final natural products. The methoxy group serves two key roles: it acts as a masked pyridone and modulates the basicity of the pyridine nitrogen, facilitating reactions that would otherwise be low-yielding. nih.gov

A notable example is found in synthetic approaches to magellanine-type alkaloids. Here, a methoxypyridine-containing fragment is used to construct the tetracyclic core via a key palladium-catalyzed direct C-H functionalization/arylation of the pyridine ring, which forges the C-ring of the alkaloid system. mdpi.com In the synthesis of (±)-Lycoposerramine R, a methoxypyridine is used as a masked pyridone, with the synthesis featuring an intramolecular Heck reaction to form a tricyclic enone intermediate. nih.gov These strategies highlight the utility of pre-functionalized pyridines in efficiently assembling complex alkaloid frameworks.

Table 4: Strategic Use of Methoxypyridine in Alkaloid Synthesis

| Synthetic Strategy | Key Reaction | Alkaloid Target Family | Reference |

|---|---|---|---|

| Top-Down Synthesis | Palladium-catalyzed C-H arylation | Magellanine | mdpi.com |

| Masked Pyridone | Intramolecular Heck Reaction | Lycoposerramine R | nih.gov |

| Biosynthesis-Inspired Cascade | Tandem Cyclization | Lycopodine | jst.go.jp |

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyridones, Piperidines, Pyrimidines)

The strategic functionalization of the 4-hydroxy-2-iodo-3-methoxypyridine core opens avenues for the synthesis of a diverse array of nitrogen-containing heterocycles. The inherent reactivity of the hydroxyl and iodo substituents, coupled with the electronic nature of the pyridine ring, allows for the construction of more complex scaffolds such as pyridones, piperidines, and fused pyrimidine (B1678525) systems.

The transformation of 4-hydroxy-2-iodo-3-methoxypyridine into various pyridone derivatives can be envisioned through several synthetic routes. One plausible approach involves the strategic manipulation of the existing 4-hydroxy group. While the 4-hydroxypyridine tautomer is significant, it exists in equilibrium with its pyridone form. Capitalizing on this, N-alkylation or N-arylation reactions can be employed to trap the pyridone tautomer. For instance, reaction with alkyl halides or aryl boronic acids under appropriate basic or metal-catalyzed conditions could yield a library of N-substituted pyridones. The 2-iodo substituent can be retained for further diversification or can be removed via reductive deiodination if the parent pyridone is the target.

The synthesis of piperidines from 4-hydroxy-2-iodo-3-methoxypyridine necessitates the reduction of the pyridine ring. This is typically a challenging transformation that requires harsh conditions, which might affect the other functional groups. A potential strategy involves a two-step process: initial dearomatization followed by reduction. Catalytic hydrogenation using catalysts like platinum oxide or rhodium on carbon under high pressure and temperature could be explored. However, the presence of the iodo group might lead to catalyst poisoning or undesired side reactions. A more controlled approach would be a chemoenzymatic process, where the pyridine is first activated and then subjected to enzymatic reduction to yield stereo-enriched piperidines. bohrium.com The hydroxyl and methoxy groups would likely be retained, offering points for further functionalization.

The construction of fused pyrimidine rings, such as pyrido[2,3-d]pyrimidines, onto the 4-hydroxy-2-iodo-3-methoxypyridine scaffold represents a significant increase in molecular complexity. A common strategy for the synthesis of pyrido[2,3-d]pyrimidines involves the condensation of a 2-aminopyridine (B139424) derivative with a three-carbon building block. jocpr.com Therefore, a key initial step would be the conversion of the 2-iodo group into an amino group. This can be achieved through methods like the Buchwald-Hartwig amination. The resulting 2-amino-4-hydroxy-3-methoxypyridine could then be reacted with various 1,3-dielectrophiles, such as malonates or β-ketoesters, to construct the pyrimidine ring. The specific reagents and reaction conditions would determine the substitution pattern on the newly formed pyrimidine ring. jocpr.commdpi.com

| Target Heterocycle | Key Transformation | Potential Reagents and Conditions |

| Pyridones | N-Alkylation/N-Arylation | Alkyl halide, NaH in DMF; Arylboronic acid, Cu(OAc)₂, pyridine |

| Piperidines | Catalytic Hydrogenation | H₂, PtO₂ or Rh/C, high pressure, high temperature |

| Pyrimidines | Amination and Cyclocondensation | 1. Buchwald-Hartwig amination (e.g., with benzophenone (B1666685) imine, Pd catalyst, base) followed by hydrolysis. 2. Diethyl malonate, NaOEt |

Development of Libraries of Pyridine-Based Analogs

The development of chemical libraries based on the 4-hydroxy-2-iodo-3-methoxypyridine scaffold is a valuable strategy for exploring the chemical space around this core structure. The functional groups present on the pyridine ring serve as versatile handles for a multitude of chemical transformations, allowing for the systematic generation of a diverse collection of analogs.

A primary diversification point is the 2-iodo group . This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with a wide range of boronic acids or esters would introduce diverse aryl or heteroaryl substituents. Similarly, Sonogashira coupling with terminal alkynes would yield 2-alkynylpyridine derivatives. Heck coupling with alkenes and Buchwald-Hartwig amination with various amines are also powerful tools for introducing carbon-carbon and carbon-nitrogen bonds, respectively. Each of these reactions can be performed with a large number of commercially available coupling partners, enabling the rapid generation of a large library of analogs with modifications at the 2-position.

The 4-hydroxy group offers another site for diversification. O-alkylation with a variety of alkyl halides or O-arylation via nucleophilic aromatic substitution or copper-catalyzed cross-coupling can be employed to introduce a range of ether linkages. acs.org Furthermore, the hydroxyl group can be converted into other functional groups, such as a triflate, which can then participate in further cross-coupling reactions.

A combinatorial approach, where derivatization at both the 2- and 4-positions is performed sequentially, can exponentially increase the size and diversity of the analog library. For example, a Suzuki coupling at the 2-position could be followed by an O-alkylation at the 4-position, with different building blocks used at each step. This parallel synthesis approach is well-suited for the generation of compound libraries for high-throughput screening.

The development of such libraries is instrumental in establishing structure-activity relationships (SAR). By systematically varying the substituents at different positions of the 4-hydroxy-2-iodo-3-methoxypyridine core and assessing their biological activity, researchers can identify key structural features responsible for desired effects. This information is crucial for the rational design of more potent and selective molecules.

| Diversification Strategy | Target Position | Reaction Type | Example Reagents |

| Arylation/Heteroarylation | 2-position | Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃ |

| Alkynylation | 2-position | Sonogashira Coupling | Terminal alkynes, PdCl₂(PPh₃)₂, CuI, Et₃N |

| Amination | 2-position | Buchwald-Hartwig Amination | Primary/secondary amines, Pd₂(dba)₃, BINAP, NaOtBu |

| O-Alkylation | 4-position | Williamson Ether Synthesis | Alkyl halides, K₂CO₃, Acetone |

| O-Arylation | 4-position | Ullmann Condensation | Aryl halides, CuI, base |

Molecular Interactions with Biological Targets and Mechanistic Studies

Molecular Recognition and Binding Mechanisms (e.g., Enzyme Active Sites, Receptors)

Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds. For a ligand like 4-Hydroxy-2-iodo-3-methoxypyridine, this involves fitting into the binding site of a protein, such as an enzyme active site or a receptor.

The von Hippel-Lindau (VHL) protein, a component of the E3 ubiquitin ligase complex, is a target for ligands with structural similarities to 4-Hydroxy-2-iodo-3-methoxypyridine. nih.govresearchgate.net These ligands are crucial components of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific proteins. nih.gov The VHL protein recognizes a hydroxyproline (B1673980) residue in its natural substrate, the hypoxia-inducible factor 1α (HIF-1α). nih.gov Ligands that mimic this recognition motif can bind to VHL. The 4-hydroxy group on the pyridine (B92270) ring of 4-Hydroxy-2-iodo-3-methoxypyridine could potentially mimic the hydroxyl group of hydroxyproline, enabling it to be recognized by and bind to the VHL E3 ligase. nih.govnih.gov

In a similar vein, studies on inhibitors of 12-Lipoxygenase (12-LOX) have shown the importance of a 2-hydroxy-3-methoxybenzyl moiety for activity. nih.govnih.gov This suggests that the arrangement of the hydroxyl and methoxy (B1213986) groups is critical for recognition by the enzyme's active site. The removal of either the 2-OH group or the 3-OMe group in a related scaffold resulted in a complete loss of activity, highlighting their essential role in molecular recognition. nih.gov

Furthermore, the enzyme 4-hydroxy-tetrahydrodipicolinate synthase (DapA), involved in lysine (B10760008) biosynthesis, recognizes substrates through specific interactions in its active site. nih.gov A conserved lysine residue in the active site of DapA is crucial for its catalytic activity, which involves binding to pyruvate. nih.gov This illustrates the principle of specific amino acid residues within an active site being responsible for recognizing and binding to small molecules.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding, Steric and Electronic Effects)

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. These include hydrogen bonds, hydrophobic interactions, and steric and electronic effects.

Hydrogen Bonding: The hydroxyl group (-OH) and the methoxy group (-OCH₃) of 4-Hydroxy-2-iodo-3-methoxypyridine are capable of forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of both the hydroxyl and methoxy groups, as well as the nitrogen atom in the pyridine ring, can act as hydrogen bond acceptors. nih.gov In a study of a related compound, 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone, hydrogen bonding was observed to be a key interaction within the binding pockets of EGFR and HER2 kinases. nih.gov Similarly, crystal structure analysis of 2-Iodo-3-methoxy-6-methylpyridine revealed weak intermolecular C-H···O hydrogen bonds that contribute to the stability of the crystal structure. nih.gov

Steric and Electronic Effects: The iodine atom at the 2-position of the pyridine ring introduces significant steric bulk. This can influence how the molecule fits into a binding site, potentially promoting a specific orientation or preventing binding to certain targets. Electronically, the iodine atom is electron-withdrawing, which can affect the electron density distribution across the pyridine ring and influence its interactions. The methoxy group also has electronic effects, acting as an electron-donating group through resonance. In the context of 12-LOX inhibitors, the presence of the 3-methoxy group was found to be important for activity, suggesting a favorable electronic or steric contribution to binding. nih.gov

The table below summarizes the potential interactions based on the functional groups of 4-Hydroxy-2-iodo-3-methoxypyridine.

| Functional Group | Potential Interaction Type | Role in Binding |

| 4-Hydroxy (-OH) | Hydrogen Bond Donor/Acceptor | Anchoring the ligand in the binding site. |

| 3-Methoxy (-OCH₃) | Hydrogen Bond Acceptor | Orienting the ligand, contributing to binding affinity. |

| 2-Iodo (-I) | Halogen Bonding, Steric Effects | Directional interactions, influencing binding pose. |

| Pyridine Ring | π-π Stacking, Hydrogen Bond Acceptor | Interactions with aromatic residues in the binding site. |

Structure-Activity Relationship (SAR) Studies at the Molecular Level (Focus on how structural changes affect binding)

Structure-Activity Relationship (SAR) studies investigate how changes in the chemical structure of a compound affect its biological activity. For molecules related to 4-Hydroxy-2-iodo-3-methoxypyridine, SAR studies have provided valuable insights into the importance of specific functional groups.

In the development of inhibitors for 12-Lipoxygenase (12-LOX), a scaffold containing a 2-hydroxy-3-methoxybenzyl group was optimized. nih.govnih.gov The key findings from this research are highly relevant for understanding the potential activity of 4-Hydroxy-2-iodo-3-methoxypyridine:

The 2-Hydroxy Group is Essential: Removal of the 2-hydroxy group led to a complete loss of inhibitory activity, indicating its critical role in binding to the enzyme. nih.gov

The 3-Methoxy Group is Important: While not as critical as the hydroxyl group, removal of the 3-methoxy group also resulted in a loss of activity. nih.gov This suggests it is important for maintaining the optimal conformation or for direct interaction with the target.

Halogen Substitution: The introduction of halogens at other positions of the phenyl ring had varied effects. A 4-bromo or 4-chloro substitution improved activity, while a 3-chloro group maintained comparable activity. nih.gov This demonstrates that halogen atoms can be beneficial for binding, likely through halogen bonding or by altering the electronic properties of the ring.

The table below details the impact of structural modifications on the inhibitory activity of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold against 12-LOX.

| Modification to the 2-hydroxy-3-methoxybenzyl moiety | Resulting Activity | Reference |

| Removal of both phenolic groups | Complete loss of activity | nih.gov |

| Removal of the 3-methoxy group | Complete loss of activity | nih.gov |

| Removal of the 2-hydroxy group | Complete loss of activity | nih.gov |

| Replacement of 3-methoxy with 3-chloro | Comparable activity | nih.gov |

| Replacement of 3-methoxy with 3-fluoro | Reduced activity | nih.gov |

| Replacement of 3-methoxy with 3-bromo | Reduced activity | nih.gov |

These findings underscore the specific roles of the hydroxyl and methoxy groups in molecular interactions and suggest that the 4-hydroxy-3-methoxy-pyridine core of the title compound is well-suited for biological activity. The presence of the iodine atom at the 2-position could further enhance binding affinity through halogen bonding.

Computational Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting how a ligand might bind to a protein target. nih.gov These methods can provide detailed information about the binding pose, binding energy, and the specific interactions that stabilize the ligand-protein complex.

Molecular Docking: Docking studies on related compounds have demonstrated their utility. For example, a hydrazone derivative containing a 4-hydroxy-3,5-dimethoxybenzaldehyde moiety was docked into the active sites of EGFR and HER2 kinases. nih.gov The results showed that the compound was tightly bound in the EGFR binding pocket, forming hydrogen bonds and hydrophobic interactions, suggesting it could be a potent inhibitor. nih.gov Similarly, docking studies of iodo-1,4-dihydropyridine derivatives into the active domains of an ion channel modulator and a nuclear receptor ligand showed that several compounds had good docking scores, indicating favorable binding. researchgate.net These examples highlight how docking could be used to predict potential protein targets for 4-Hydroxy-2-iodo-3-methoxypyridine and to understand its binding mode.

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-protein interaction, showing how the complex behaves over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies more accurately. While no specific MD simulation studies on 4-Hydroxy-2-iodo-3-methoxypyridine were found, this technique would be a logical next step to validate docking predictions and to gain a deeper understanding of its interaction with potential biological targets.

The general workflow for computational prediction of ligand-target interactions is as follows:

Target Identification: Potential protein targets are identified based on structural similarity to known ligands or through virtual screening.

Ligand and Protein Preparation: 3D structures of the ligand (4-Hydroxy-2-iodo-3-methoxypyridine) and the protein target are prepared for docking.

Molecular Docking: The ligand is docked into the binding site of the protein to predict the most likely binding poses.

Scoring and Analysis: The predicted poses are scored based on their estimated binding affinity, and the interactions are analyzed.

Molecular Dynamics Simulation: The most promising docked poses are subjected to MD simulations to assess their stability and to refine the binding mode.

Role of Halogen Bonding in Molecular Interactions with Biological Macromolecules

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a lone pair of electrons on an oxygen, nitrogen, or sulfur atom. mdpi.comnih.gov This interaction is directional, occurring along the axis of the covalent bond to the halogen atom, in a region known as the σ-hole. researchgate.net The strength of the halogen bond generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

The iodine atom in 4-Hydroxy-2-iodo-3-methoxypyridine makes it a prime candidate for engaging in halogen bonding with biological macromolecules. mdpi.com This interaction can be a significant contributor to binding affinity and specificity. mdpi.com In biological systems, the most common halogen bond acceptors are the carbonyl oxygens of the protein backbone and the side chains of amino acids like aspartate, glutamate, and serine. nih.gov

The importance of halogen bonding in drug design is increasingly recognized. For instance, studies on iodo-perfluoroalkanes have shown that the interaction between iodine and the lone pair of electrons on a pyridinyl nitrogen is comparable in strength to a hydrogen bond. researchgate.net Furthermore, the interplay between halogen bonds and hydrogen bonds can be synergistic, where a hydrogen bond to the electron-rich equatorial belt of the halogen can enhance the electropositive nature of the σ-hole, thereby strengthening the halogen bond. nih.gov

Given the presence of both a hydroxyl group and an iodine atom, 4-Hydroxy-2-iodo-3-methoxypyridine has the potential for such enhanced halogen bonding interactions within a protein binding site. This could lead to a higher affinity and selectivity for its target compared to non-iodinated analogs.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis) of Pyridine (B92270) Derivatives

Hydrolysis: The pyridine ring is generally stable to hydrolysis under typical environmental pH conditions. However, the substituents on the ring can influence its reactivity. The presence of a hydroxyl group may slightly increase susceptibility to hydrolysis, while the methoxy (B1213986) and iodo groups are generally less reactive in this regard.

Photolysis: Photochemical transformation is a more significant abiotic degradation pathway for many aromatic compounds. tandfonline.com Pyridine itself can undergo photolysis when exposed to UV radiation. researchgate.net One study demonstrated that UV photolysis of pyridine can generate succinic acid. nih.gov The presence of a chromophore, a part of a molecule responsible for its color, can enhance the rate of photolysis. The substituted pyridine structure of 4-hydroxy-2-iodo-3-methoxypyridine, with its aromatic ring and heteroatom, is expected to absorb UV radiation, potentially leading to its degradation. The iodine substituent may also play a role, as organoiodine compounds can be susceptible to photolytic cleavage of the carbon-iodine bond. The coupling of UV photolysis with biodegradation has been shown to accelerate the transformation and mineralization of pyridine. nih.gov In one study, the removal rate of pyridine was significantly higher when photolysis was combined with biodegradation compared to either process alone. nih.gov

Biotic Degradation Mechanisms (e.g., Microbial Transformation) in Environmental Matrices